REACTION_CXSMILES
|
S(F)(F)(=O)=O.[CH3:6][N:7]([CH3:13])[C:8]([N:10]([CH3:12])[CH3:11])=[NH:9].[CH3:14]N(C)C=O>>[CH3:6][N:7]([CH3:13])[C:8](=[N:9][CH3:14])[N:10]([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=N)N(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with water
|
Type
|
CUSTOM
|
Details
|
the membrane was dried under a vacuum plate at 75° C
|
Type
|
CUSTOM
|
Details
|
The absorption by C═N
|
Type
|
ADDITION
|
Details
|
Tetramethlguanidine functionalized perfluorinated polymers were further treated with dimethyl sulfate (DMS) in DMF at 90° C. for 24 hr
|
Duration
|
24 h
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(N(C)C)=NC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |